2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl]dibutylamine
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl](benzyl)methylamine
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl](butyl)methylamine
Uniqueness
Compared to similar compounds, 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and reactivity that make it particularly valuable in certain applications, such as targeted drug design or advanced material development.
Properties
Molecular Formula |
C17H20N4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H20N4OS/c1-10-7-8-23-16(10)14-11(9-18)17(19)21(20(2)3)12-5-4-6-13(22)15(12)14/h7-8,14H,4-6,19H2,1-3H3 |
InChI Key |
UATOIQQAKKKGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N |
solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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